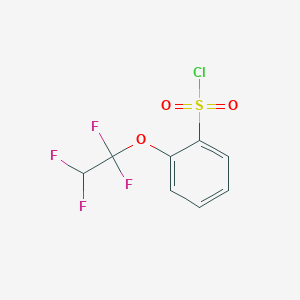

(Pentafluoroethoxy)benzenesulfonyl chloride

Overview

Description

Pentafluoroethoxybenzenesulfonyl chloride (PFBSCl) is a powerful sulfonylchloride reagent used in synthetic organic chemistry. It is a versatile and useful reagent, which can be used for a variety of reactions, such as Friedel-Crafts acylation, alkylation, and the preparation of sulfonamides. PFBSCl is a relatively new reagent, and its use is becoming increasingly widespread in research laboratories.

Scientific Research Applications

(Pentafluoroethoxy)benzenesulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it is used in the synthesis of organic dyes and pigments.

Mechanism of Action

The mechanism of action of (Pentafluoroethoxy)benzenesulfonyl chloride is based on its ability to react with organic compounds to form sulfonamides. The reaction occurs when the (Pentafluoroethoxy)benzenesulfonyl chloride acts as a nucleophile and attacks the carbon-hydrogen bond of the organic compound. This results in the formation of an intermediate, which is then attacked by a base to form the final product, a sulfonamide.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Pentafluoroethoxy)benzenesulfonyl chloride are not well understood. However, it has been suggested that the reagent may have a role in the regulation of enzymes involved in the synthesis of fatty acids. Additionally, it has been suggested that (Pentafluoroethoxy)benzenesulfonyl chloride may have an effect on the transport of certain molecules across cell membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using (Pentafluoroethoxy)benzenesulfonyl chloride in lab experiments is its high reactivity. It is a very reactive reagent, which makes it ideal for synthesizing a variety of compounds. Additionally, it is relatively easy to handle and store. However, there are some limitations to using (Pentafluoroethoxy)benzenesulfonyl chloride in lab experiments. It is a corrosive reagent, which can cause skin and eye irritation. Additionally, it is a toxic reagent and should be handled with caution.

Future Directions

The future of (Pentafluoroethoxy)benzenesulfonyl chloride is promising. There are a number of potential applications that could benefit from the reagent’s high reactivity and versatility. For example, it could be used in the synthesis of new pharmaceuticals or in the development of new catalysts. Additionally, it could be used in the synthesis of organic dyes and pigments, or in the development of new materials. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-4-2-1-3-5(6)16-8(12,13)7(10)11/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGPIZPEUCJKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

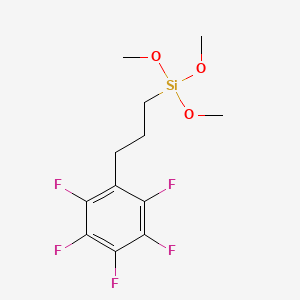

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)